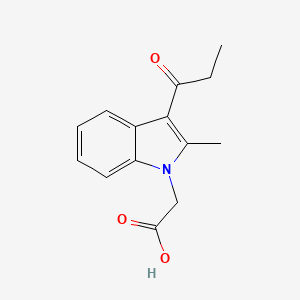![molecular formula C12H15F3N2O B1310382 N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine CAS No. 681482-48-4](/img/structure/B1310382.png)
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine
Übersicht
Beschreibung
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H15F3N2O and a molecular weight of 260.26 .
Molecular Structure Analysis
The molecular structure of “N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is based on its molecular formula, C12H15F3N2O. It contains a piperidine ring, which is a heterocyclic amine, and a phenyl ring with a trifluoromethoxy group attached .Wissenschaftliche Forschungsanwendungen
Inhibitor of Soluble Epoxide Hydrolase
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, hypertension, neuropathic pain, and neurodegeneration .
Method
The compound is synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . It is then used in various animal disease models to study its effects .
Results
The compound has shown promising results in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .
Synthesis of Symmetrical Bis-ureas
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of symmetrical bis-ureas, which are promising as inhibitors of human soluble epoxide hydrolase .
Method
The compound is synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .
Results
The synthesized compounds have shown promise as inhibitors of human soluble epoxide hydrolase .
Electrochromic Materials
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polydithienylpyrroles, which are electrochromic materials .
Method
The compound is synthesized electrochemically .
Results
The synthesized compounds have shown promising electrochromic behaviors .
Proteomics Research
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in proteomics research .
Method
The compound is purchased from biochemical suppliers and used in various proteomics experiments .
Results
The specific results depend on the nature of the experiment .
Combination with S1P Receptor Modulator
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is combined with a S1P receptor modulator for pharmaceutical applications .
Method
The compound is combined with a S1P receptor modulator in a pharmaceutical composition .
Results
The combination has shown promise in pharmaceutical applications .
Electrochromic Electrodes
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polythiophenes, which are used as electrochromic electrodes .
Results
The synthesized compounds have shown good reversible redox behaviors, large conductivity, and large color contrast between reduced and oxidized states .
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADOPHGOBYIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

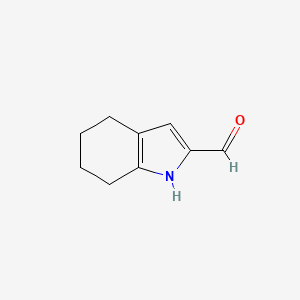
![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)
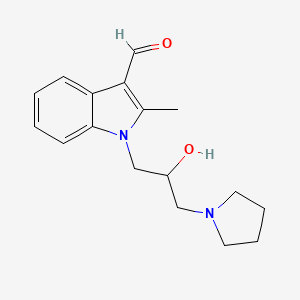
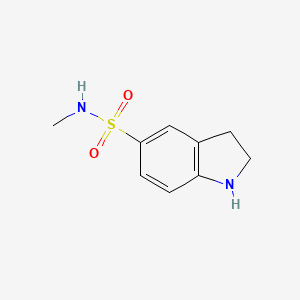
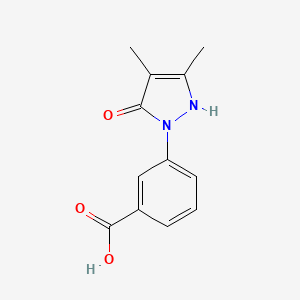
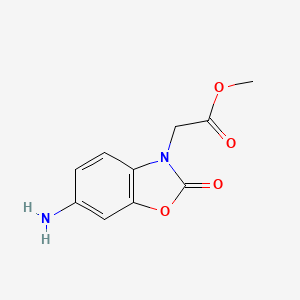
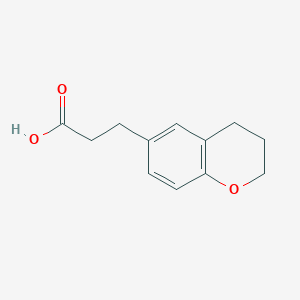

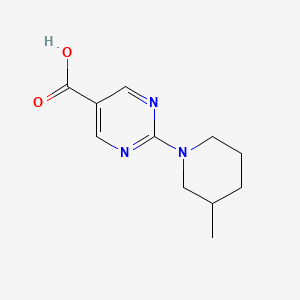
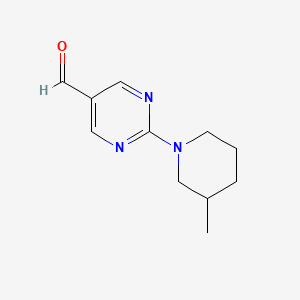
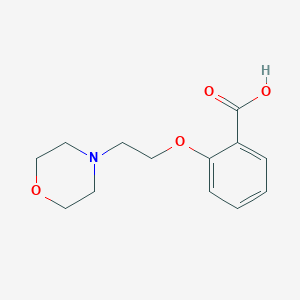
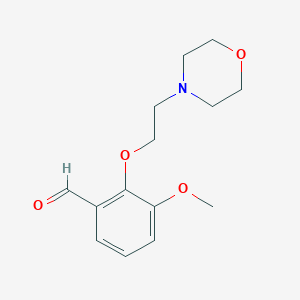
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
